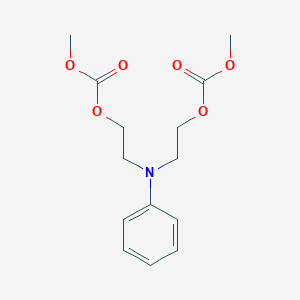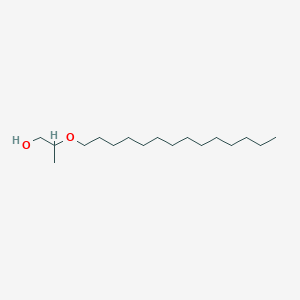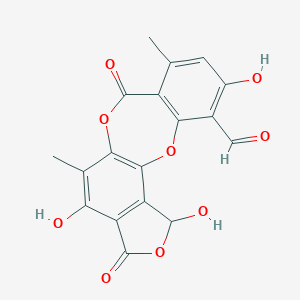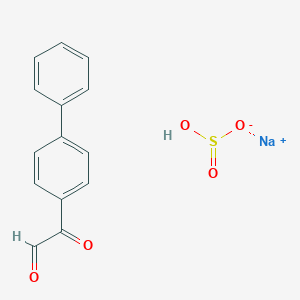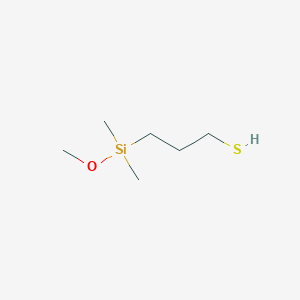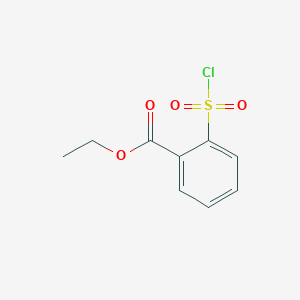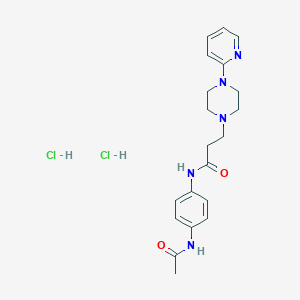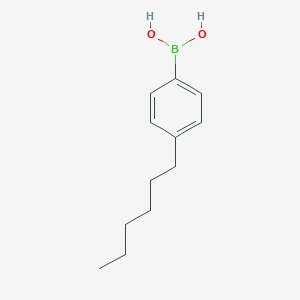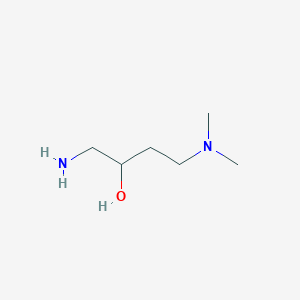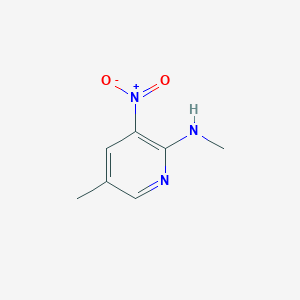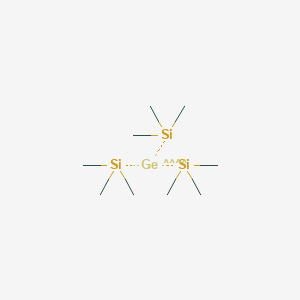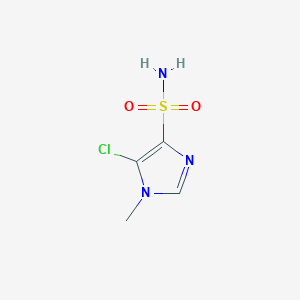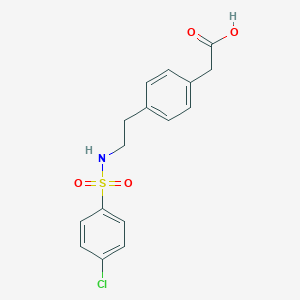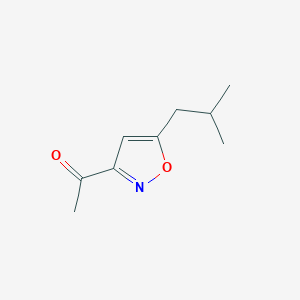
1-(5-Isobutylisoxazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Isobutylisoxazol-3-yl)ethanone, also known as IBX, is a versatile and widely used organic compound in scientific research. It is a powerful oxidizing agent that has found applications in various fields of chemistry, including organic synthesis, catalysis, and materials science. IBX was first synthesized in 1994 by Corey et al., and since then, it has gained significant attention due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 1-(5-Isobutylisoxazol-3-yl)ethanone involves the transfer of oxygen atoms to the substrate molecule. 1-(5-Isobutylisoxazol-3-yl)ethanone acts as an electrophilic oxidant, and its mechanism of action involves the formation of an intermediate species, which then reacts with the substrate molecule. The reaction proceeds through a radical mechanism, and the final product is obtained after the elimination of the intermediate species.
Biochemical And Physiological Effects
1-(5-Isobutylisoxazol-3-yl)ethanone has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit cytotoxicity towards cancer cells in vitro. In addition, 1-(5-Isobutylisoxazol-3-yl)ethanone has been shown to induce apoptosis in certain cancer cell lines. Further studies are required to elucidate the biochemical and physiological effects of 1-(5-Isobutylisoxazol-3-yl)ethanone.
Advantages And Limitations For Lab Experiments
1-(5-Isobutylisoxazol-3-yl)ethanone has several advantages as an oxidizing agent in lab experiments. It is a powerful and selective oxidant that can be used under mild reaction conditions. It is also easy to handle and store, and it has a long shelf life. However, 1-(5-Isobutylisoxazol-3-yl)ethanone has some limitations, including its high cost and potential toxicity. It is also sensitive to moisture and air, and it requires careful handling to prevent decomposition.
Future Directions
There are several future directions for the use of 1-(5-Isobutylisoxazol-3-yl)ethanone in scientific research. One potential application is in the synthesis of complex natural products and pharmaceuticals. 1-(5-Isobutylisoxazol-3-yl)ethanone can be used as an alternative to traditional oxidizing agents, which often require harsh reaction conditions. Another potential application is in the development of new materials, such as polymers and dendrimers. 1-(5-Isobutylisoxazol-3-yl)ethanone can be used as a building block for the synthesis of these materials, which have potential applications in drug delivery and tissue engineering. Further studies are also needed to explore the biochemical and physiological effects of 1-(5-Isobutylisoxazol-3-yl)ethanone, particularly in cancer cells.
Synthesis Methods
The synthesis of 1-(5-Isobutylisoxazol-3-yl)ethanone involves the reaction of isobutyl nitrite with 3,5-dimethylpyrazole in the presence of a base such as sodium hydroxide. The resulting product is then oxidized using a strong oxidizing agent such as potassium permanganate or chromium trioxide. The reaction yields 1-(5-Isobutylisoxazol-3-yl)ethanone as a white crystalline solid in high yield and purity.
Scientific Research Applications
1-(5-Isobutylisoxazol-3-yl)ethanone has found numerous applications in scientific research. It is widely used as an oxidizing agent in organic synthesis, particularly in the synthesis of alcohols, ketones, and aldehydes. It is also used as a catalyst in various reactions, including the oxidation of alcohols and the synthesis of heterocyclic compounds. In addition, 1-(5-Isobutylisoxazol-3-yl)ethanone has been used in the preparation of materials such as polymers and dendrimers.
properties
CAS RN |
110578-31-9 |
|---|---|
Product Name |
1-(5-Isobutylisoxazol-3-yl)ethanone |
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.2 g/mol |
IUPAC Name |
1-[5-(2-methylpropyl)-1,2-oxazol-3-yl]ethanone |
InChI |
InChI=1S/C9H13NO2/c1-6(2)4-8-5-9(7(3)11)10-12-8/h5-6H,4H2,1-3H3 |
InChI Key |
JQQQIHLGOQAZKT-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC(=NO1)C(=O)C |
Canonical SMILES |
CC(C)CC1=CC(=NO1)C(=O)C |
synonyms |
Ethanone, 1-[5-(2-methylpropyl)-3-isoxazolyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



